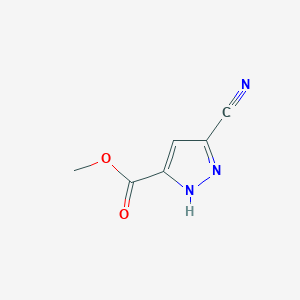
Methyl 5-cyano-1h-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-1h-pyrazole-3-carboxylate is a chemical compound that has gained significant attention from the scientific community in recent years. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of Methyl 5-cyano-1h-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 5-cyano-1h-pyrazole-3-carboxylate in lab experiments is its potent antitumor activity. Additionally, this compound has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics. However, one of the limitations of using Methyl 5-cyano-1h-pyrazole-3-carboxylate in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage of this compound.
Direcciones Futuras
There are several future directions for research on Methyl 5-cyano-1h-pyrazole-3-carboxylate. One potential direction is the development of anticancer drugs based on this compound. Additionally, further research is needed to determine the mechanism of action of Methyl 5-cyano-1h-pyrazole-3-carboxylate and its potential toxicity. Furthermore, research is needed to determine the potential of this compound as an antibiotic. Finally, future research could focus on the synthesis of analogs of Methyl 5-cyano-1h-pyrazole-3-carboxylate with improved activity and reduced toxicity.
Métodos De Síntesis
Methyl 5-cyano-1h-pyrazole-3-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-aminopyrazole-3-carboxylic acid with acetic anhydride and cyanogen bromide. The resulting product is then treated with methanol to obtain Methyl 5-cyano-1h-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to have potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, Methyl 5-cyano-1h-pyrazole-3-carboxylate has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of antibiotics.
Propiedades
IUPAC Name |
methyl 3-cyano-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)5-2-4(3-7)8-9-5/h2H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTOZQQRFMTBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2559207.png)
![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)
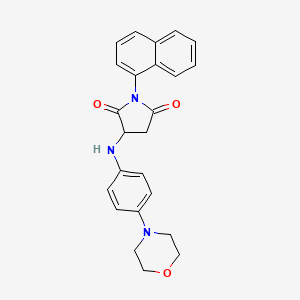
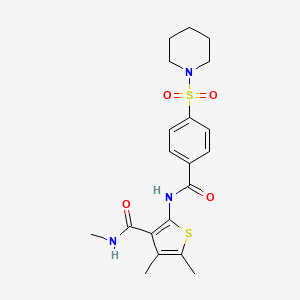
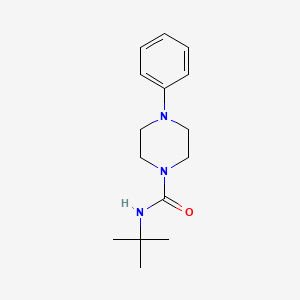
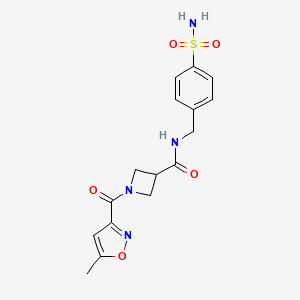
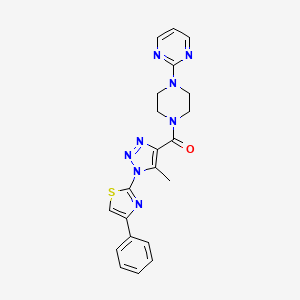

![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2559220.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)
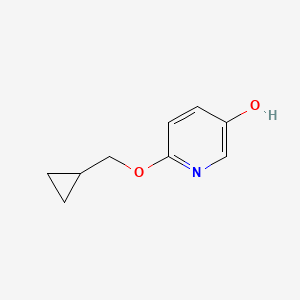
![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)
![methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate](/img/structure/B2559228.png)